molecular formula C16H23N B15177733 N-(3,7-Dimethyl-6-octenylidene)aniline CAS No. 42822-98-0

N-(3,7-Dimethyl-6-octenylidene)aniline

Cat. No.: B15177733
CAS No.: 42822-98-0
M. Wt: 229.36 g/mol
InChI Key: YISAHFPSGNFFAI-UHFFFAOYSA-N
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Description

N-(3,7-Dimethyl-6-octenylidene)aniline: is an organic compound with the molecular formula C16H23N . It is known for its unique structure, which includes a phenyl group attached to an imine group, further connected to a branched alkene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline typically involves the condensation reaction between 3,7-dimethyl-6-octenal and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid , under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(3,7-Dimethyl-6-octenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also being explored for its role in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating high-performance materials .

Mechanism of Action

The mechanism of action of N-(3,7-Dimethyl-6-octenylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • N-(3,7-Dimethyl-6-octenyl)aniline
  • N-(3,7-Dimethyl-6-octenylidene)benzenamine
  • Benzenamine, N-(3,7-dimethyl-6-octen-1-ylidene)

Comparison: N-(3,7-Dimethyl-6-octenylidene)aniline stands out due to its unique imine functionality, which imparts distinct reactivity compared to its analogs. While similar compounds may share the alkene and phenyl groups, the presence of the imine group in this compound allows for specific interactions and transformations that are not possible with its counterparts.

Properties

CAS No.

42822-98-0

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

3,7-dimethyl-N-phenyloct-6-en-1-imine

InChI

InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3

InChI Key

YISAHFPSGNFFAI-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC=NC1=CC=CC=C1

Origin of Product

United States

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